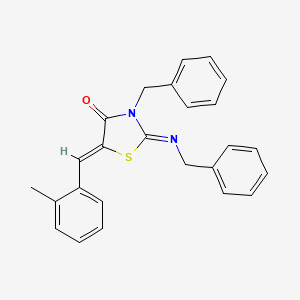
3-benzyl-2-(benzylimino)-5-(2-methylbenzylidene)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-benzyl-2-(benzylimino)-5-(2-methylbenzylidene)-1,3-thiazolidin-4-one, also known as BBIT, is a heterocyclic compound with potential applications in the field of medicinal chemistry. BBIT belongs to the class of thiazolidinone derivatives that have shown promising biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.
Mécanisme D'action
The mechanism of action of 3-benzyl-2-(benzylimino)-5-(2-methylbenzylidene)-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that 3-benzyl-2-(benzylimino)-5-(2-methylbenzylidene)-1,3-thiazolidin-4-one exerts its biological activities by inducing apoptosis, inhibiting cell proliferation, and modulating the expression of genes involved in cell cycle regulation and DNA repair. 3-benzyl-2-(benzylimino)-5-(2-methylbenzylidene)-1,3-thiazolidin-4-one has also been shown to inhibit the activity of enzymes involved in the biosynthesis of bacterial cell wall components and to modulate the production of reactive oxygen species.
Biochemical and physiological effects:
3-benzyl-2-(benzylimino)-5-(2-methylbenzylidene)-1,3-thiazolidin-4-one has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that 3-benzyl-2-(benzylimino)-5-(2-methylbenzylidene)-1,3-thiazolidin-4-one induces cell cycle arrest and apoptosis in cancer cells by regulating the expression of genes involved in these processes. 3-benzyl-2-(benzylimino)-5-(2-methylbenzylidene)-1,3-thiazolidin-4-one has also been shown to inhibit the growth of bacteria by inhibiting the activity of enzymes involved in the biosynthesis of bacterial cell wall components. Additionally, 3-benzyl-2-(benzylimino)-5-(2-methylbenzylidene)-1,3-thiazolidin-4-one has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-benzyl-2-(benzylimino)-5-(2-methylbenzylidene)-1,3-thiazolidin-4-one is its broad-spectrum biological activity, which makes it a potential candidate for the development of novel anticancer, antimicrobial, and anti-inflammatory agents. However, the limitations of 3-benzyl-2-(benzylimino)-5-(2-methylbenzylidene)-1,3-thiazolidin-4-one include its relatively low solubility and stability, which may affect its bioavailability and efficacy. Additionally, further studies are needed to elucidate the mechanism of action of 3-benzyl-2-(benzylimino)-5-(2-methylbenzylidene)-1,3-thiazolidin-4-one and to optimize its pharmacological properties.
Orientations Futures
Several future directions can be pursued to further explore the potential applications of 3-benzyl-2-(benzylimino)-5-(2-methylbenzylidene)-1,3-thiazolidin-4-one in the field of medicinal chemistry. These include:
1. Optimization of the synthesis method to improve the yield and purity of 3-benzyl-2-(benzylimino)-5-(2-methylbenzylidene)-1,3-thiazolidin-4-one.
2. Elucidation of the mechanism of action of 3-benzyl-2-(benzylimino)-5-(2-methylbenzylidene)-1,3-thiazolidin-4-one at the molecular level.
3. Evaluation of the pharmacokinetic and pharmacodynamic properties of 3-benzyl-2-(benzylimino)-5-(2-methylbenzylidene)-1,3-thiazolidin-4-one in animal models.
4. Development of novel formulations and delivery systems for 3-benzyl-2-(benzylimino)-5-(2-methylbenzylidene)-1,3-thiazolidin-4-one to improve its bioavailability and efficacy.
5. Screening of 3-benzyl-2-(benzylimino)-5-(2-methylbenzylidene)-1,3-thiazolidin-4-one analogs for their biological activity and pharmacological properties.
6. Investigation of the potential synergistic effects of 3-benzyl-2-(benzylimino)-5-(2-methylbenzylidene)-1,3-thiazolidin-4-one with other anticancer, antimicrobial, and anti-inflammatory agents.
Conclusion:
3-benzyl-2-(benzylimino)-5-(2-methylbenzylidene)-1,3-thiazolidin-4-one is a thiazolidinone derivative with potential applications in the field of medicinal chemistry. 3-benzyl-2-(benzylimino)-5-(2-methylbenzylidene)-1,3-thiazolidin-4-one has exhibited promising biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. However, further studies are needed to elucidate the mechanism of action of 3-benzyl-2-(benzylimino)-5-(2-methylbenzylidene)-1,3-thiazolidin-4-one and to optimize its pharmacological properties. The future directions of 3-benzyl-2-(benzylimino)-5-(2-methylbenzylidene)-1,3-thiazolidin-4-one research include optimization of the synthesis method, evaluation of the pharmacokinetic and pharmacodynamic properties, and screening of 3-benzyl-2-(benzylimino)-5-(2-methylbenzylidene)-1,3-thiazolidin-4-one analogs for their biological activity and pharmacological properties.
Méthodes De Synthèse
3-benzyl-2-(benzylimino)-5-(2-methylbenzylidene)-1,3-thiazolidin-4-one can be synthesized through a multi-step reaction involving the condensation of 2-aminothiophenol with benzaldehyde, followed by the reaction of the resulting Schiff base with 2-methylbenzaldehyde, and finally, the cyclization of the resulting product with chloroacetic acid. The yield of 3-benzyl-2-(benzylimino)-5-(2-methylbenzylidene)-1,3-thiazolidin-4-one can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst.
Applications De Recherche Scientifique
3-benzyl-2-(benzylimino)-5-(2-methylbenzylidene)-1,3-thiazolidin-4-one has been extensively studied for its potential applications in the field of medicinal chemistry. Several studies have reported the anticancer activity of 3-benzyl-2-(benzylimino)-5-(2-methylbenzylidene)-1,3-thiazolidin-4-one against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-benzyl-2-(benzylimino)-5-(2-methylbenzylidene)-1,3-thiazolidin-4-one has also been shown to possess antimicrobial activity against Gram-positive and Gram-negative bacteria and fungi. Additionally, 3-benzyl-2-(benzylimino)-5-(2-methylbenzylidene)-1,3-thiazolidin-4-one has exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
(5Z)-3-benzyl-2-benzylimino-5-[(2-methylphenyl)methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2OS/c1-19-10-8-9-15-22(19)16-23-24(28)27(18-21-13-6-3-7-14-21)25(29-23)26-17-20-11-4-2-5-12-20/h2-16H,17-18H2,1H3/b23-16-,26-25? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYDNYGFJFJNTCT-ZYITZIQLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C2C(=O)N(C(=NCC3=CC=CC=C3)S2)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C\2/C(=O)N(C(=NCC3=CC=CC=C3)S2)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5135750.png)

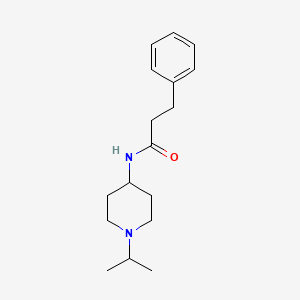

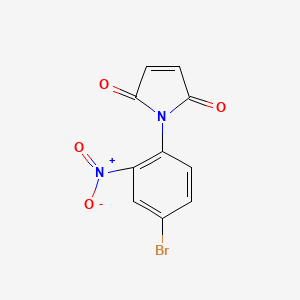
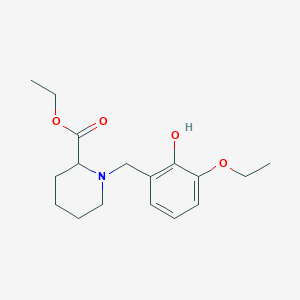
![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5135802.png)
![N-ethyl-6-methyl-N-[2-(4-morpholinyl)ethyl]-2-pyridinecarboxamide trifluoroacetate](/img/structure/B5135809.png)
![N'-(3-phenylpropanoyl)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5135817.png)
![4,5-dimethoxy-2-({[(4-nitrobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B5135825.png)
![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[(1R)-1-(3-methoxyphenyl)ethyl]benzamide](/img/structure/B5135828.png)
![1-(6-fluoro-1H-benzimidazol-2-yl)-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5135846.png)
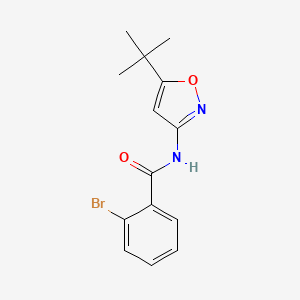
![5-{3-[2-(2,6-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5135852.png)